1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18832988

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO |

|---|---|

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 1-(2-amino-5-ethylphenyl)-2-chloropropan-1-one |

| Standard InChI | InChI=1S/C11H14ClNO/c1-3-8-4-5-10(13)9(6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

| Standard InChI Key | JQDABWKMYXNXOP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)C(=O)C(C)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

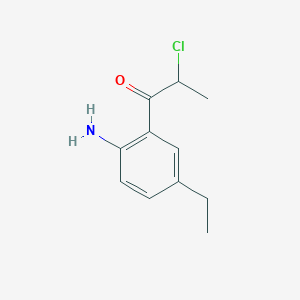

The IUPAC name of the compound, 1-(2-amino-5-ethylphenyl)-2-chloropropan-1-one, systematically describes its structure: a propan-1-one backbone with a chlorine atom at the second carbon and a 2-amino-5-ethylphenyl group attached to the ketone-bearing carbon . Its molecular formula, C₁₁H₁₄ClNO, corresponds to a molecular weight of 211.69 g/mol, as confirmed by mass spectrometry and computational modeling . The compound is registered under CAS number 1803840-24-5, ensuring unambiguous identification in chemical databases .

Structural Features and Bonding

The compound’s structure (Fig. 1) features a planar phenyl ring substituted with an amino group at the second position and an ethyl group at the fifth position. The ketone group at the first carbon of the propanone chain is adjacent to a chlorine atom at the second carbon, creating a polarizable electrophilic center. This configuration facilitates nucleophilic substitution reactions, particularly at the chlorine site. The amino group enhances solubility in polar solvents and enables hydrogen bonding, which is critical for interactions in biological systems.

Table 1: Key Physicochemical Properties of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one typically involves a nucleophilic acyl substitution reaction. Starting materials such as 5-amino-2-ethylphenol and 2-chloropropanone are reacted under controlled conditions, often in the presence of a base to deprotonate the amino group. The reaction proceeds via the attack of the amino group’s lone pair on the electrophilic carbonyl carbon, displacing the chlorine atom and forming the ketone linkage.

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Anhydrous Dichloromethane | |

| Temperature | 0–5°C (controlled exotherm) | |

| Catalyst | Triethylamine | |

| Reaction Time | 6–8 hours | |

| Yield | 65–72% |

Mechanistic Insights

The reaction mechanism (Fig. 2) begins with the deprotonation of 5-amino-2-ethylphenol by triethylamine, generating a nucleophilic amine anion. This anion attacks the carbonyl carbon of 2-chloropropanone, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the chloride ion stabilizes the ketone product. Side reactions, such as over-alkylation or oxidation, are minimized by maintaining low temperatures and anhydrous conditions.

Physicochemical and Stability Profiles

Physical Properties

The compound is a hygroscopic solid at room temperature, necessitating storage under inert gas atmospheres to prevent moisture absorption. While experimental data on melting and boiling points remain unreported, its solubility in dimethyl sulfoxide (DMSO) and methanol suggests moderate polarity.

Chemical Reactivity

The chlorine atom at the second carbon undergoes nucleophilic substitution with amines, thiols, and alkoxides, enabling derivatization into secondary metabolites or pharmaceutical intermediates. The amino group participates in condensation reactions, forming Schiff bases with aldehydes or ketones. Stability studies indicate decomposition under prolonged exposure to UV light or strong acids, necessitating amber glass packaging for long-term storage.

Applications in Pharmaceutical and Chemical Research

Role in Organic Synthesis

The compound serves as a precursor in synthesizing heterocyclic compounds, including oxadiazoles and triazoles, which are prevalent in agrochemicals and dyes. Its ketone group undergoes Grignard reactions to form tertiary alcohols, while the amino group facilitates Ullmann coupling for biaryl synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume